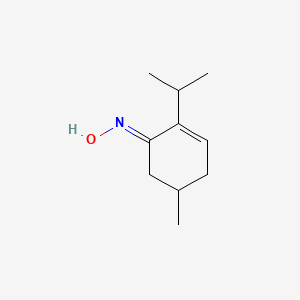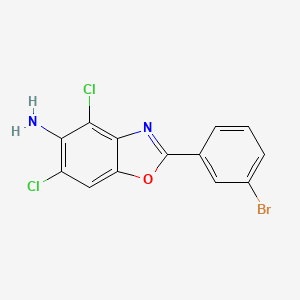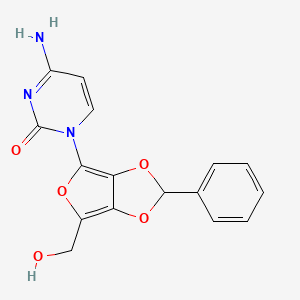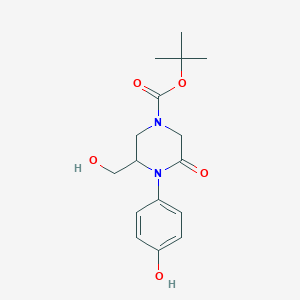
tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl groups followed by the formation of the piperazine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl carbamate, which is used in palladium-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications and shares the tert-butyl group.
Pinacol boronic esters: Utilized in organic synthesis and share some functional group similarities.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
889939-07-5 |
|---|---|
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-8-12(10-19)18(14(21)9-17)11-4-6-13(20)7-5-11/h4-7,12,19-20H,8-10H2,1-3H3 |
Clave InChI |
UVZIKROBVWNMNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(N(C(=O)C1)C2=CC=C(C=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

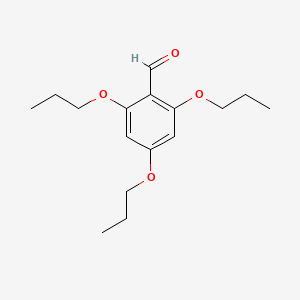



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
